molecular formula C13H11N5OS3 B2655374 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001829-94-2

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2655374
CAS No.: 1001829-94-2
M. Wt: 349.45
InChI Key: OMYDWTPUOHMKLG-UHFFFAOYSA-N
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Description

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a pyridin-3-ylmethylthio group and at position 2 with a thiophen-2-yl urea moiety. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore .

Properties

IUPAC Name

1-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c19-11(15-10-4-2-6-20-10)16-12-17-18-13(22-12)21-8-9-3-1-5-14-7-9/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDWTPUOHMKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the core thiadiazole structure. The key steps include:

    Formation of Thiadiazole Core: The thiadiazole core can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Formation of Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate thiadiazole compound with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in the fight against various microbial infections. Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various thiadiazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis, which is crucial given the rising concerns over drug-resistant strains .

Case Study: Antitubercular Activity

In a study evaluating urea derivatives containing thiophene and thiazole moieties, several compounds were synthesized and tested for their antimycobacterial activity. The results demonstrated that specific derivatives exhibited low cytotoxicity while effectively inhibiting M. tuberculosis strains resistant to conventional drugs .

Anticancer Properties

The compound's structure allows it to interact with various molecular targets involved in cancer progression. Notably, research has shown that certain derivatives can act as receptor tyrosine kinase inhibitors, which are vital in the treatment of chronic myeloid leukemia (CML).

Case Study: Inhibition of CML

A series of compounds based on the thiadiazole scaffold were synthesized and tested against the K562 cell line (a model for CML). One derivative exhibited significant activity with minimal toxicity, indicating its potential as a therapeutic agent for leukemia .

Agricultural Applications

In addition to its medicinal uses, 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has been explored for its applications in agriculture. Research indicates that similar thiadiazole derivatives can function as antistress compounds in plants.

Case Study: Plant Growth Regulation

Patented research highlights the use of thiadiazole derivatives in regulating plant senescence and enhancing stress resistance. These compounds can delay chlorophyll degradation and improve crop yield by inhibiting oxidative damage in plant cells . This application is particularly relevant for crops like wheat and rice, where maintaining vigor under stress conditions is crucial.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Results
Antimicrobial Inhibition of M. tuberculosisLow cytotoxicity; effective against drug-resistant strains
Anticancer Treatment of chronic myeloid leukemiaSignificant activity with minimal toxicity observed
Agricultural Regulation of plant senescenceDelays chlorophyll degradation; enhances crop yield

Mechanism of Action

The mechanism of action of 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-thiadiazole-urea backbone but differ in substituents, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name Substituents at Position 5 (Thiadiazole) Substituents on Urea Moiety Key Biological Activity Physicochemical Properties References
Target Compound Pyridin-3-ylmethylthio Thiophen-2-yl Not explicitly reported (inferred: potential antifungal/anticancer) Moderate polarity due to pyridine and thiophene; logP ~2.5 (estimated) N/A
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 2,4-Dichlorobenzylthio 4-Fluorophenyl Anticonvulsant (ED₅₀ = 0.65 μmol/kg in MES test) Higher lipophilicity (logP ~3.8); halogenated groups enhance CNS penetration
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea (8e) Fluconazole-derived side chain p-Tolyl Antifungal (Candida spp. inhibition) Increased molecular weight (~519 Da); triazole group improves metabolic stability
1-(5-((3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 3-Methoxybenzylthio Phenyl Anticonvulsant (ED₅₀ = 1.14 μmol/kg) Methoxy group enhances solubility (logP ~2.9)
1-(5-((2-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea 2-Chlorobenzylsulfanyl 2,4-Dichlorophenyl Unspecified (likely antimicrobial/antifungal) High halogen content increases logP (~4.2); potential hepatotoxicity risk

Key Research Findings

  • Substituent Impact on Activity :

    • Halogenated Benzyl Groups : Chlorine or fluorine atoms at benzyl positions (e.g., 2,4-dichlorobenzyl in ) significantly enhance anticonvulsant potency, likely by improving blood-brain barrier penetration and target binding .
    • Heteroaromatic Groups : The target compound’s pyridine and thiophene substituents may confer selectivity toward kinase or cytochrome P450 targets, similar to fluconazole derivatives (e.g., compound 8e) .
    • Polar Groups : Methoxy or pyridine substituents improve aqueous solubility, critical for oral bioavailability, whereas halogenated analogs prioritize lipophilicity for CNS activity .
  • Synthetic Methodologies :

    • Most analogs are synthesized via nucleophilic substitution on 5-thiol-1,3,4-thiadiazole precursors, followed by urea coupling (e.g., refluxing with aryl isocyanates) . The target compound likely follows a similar route.
    • Purity (>95%) is typically confirmed via RP-HPLC and mass spectrometry, as seen in fluconazole-based compounds .

Pharmacological and Toxicity Profiles

  • Antifungal Activity : Fluconazole-based analogs (e.g., 8e) show potent activity against Candida spp. (MIC <1 μg/mL), attributed to triazole-mediated CYP51 inhibition . The target compound’s pyridine group may mimic triazole binding but with reduced off-target effects.
  • Anticonvulsant Activity : Dichlorobenzylthio derivatives () outperform standard drugs in maximal electroshock (MES) tests, suggesting the target compound’s thiophenyl group could be optimized for neuroactivity.
  • Toxicity : Halogenated compounds (e.g., ) may pose hepatotoxicity risks, whereas the target compound’s heteroaromatic substituents could reduce metabolic liabilities.

Biological Activity

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that integrates a thiadiazole ring with a thiophenyl urea moiety. This structural configuration is significant in medicinal chemistry due to the diverse biological activities associated with thiadiazole derivatives. Research indicates that compounds with this scaffold exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C14H13N5OS2
  • Molecular Weight : 317.41 g/mol
  • CAS Number : 1226448-36-7

Biological Activity Overview

Research on the biological activity of this compound reveals its potential in several therapeutic areas:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer progression, particularly lipoxygenases (LOX), which play a role in various neoplastic diseases such as colorectal and pancreatic cancers .
  • Cytotoxicity Studies : Using MTT assays, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) . Nitro-containing derivatives exhibited higher cytotoxicity against PC3 cells compared to methoxylated derivatives.

Antimicrobial Properties

Compounds containing the thiadiazole moiety have been reported to possess antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazoles show activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Comparative Biological Activity Table

Compound NameStructure HighlightsBiological Activity
1-(5-(Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)ureaContains pyridine and thiophen moietiesAnticancer, Antimicrobial
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(substituted phenyl)ureasFeatures mercapto groupAntimicrobial
4-Methyl-N-(5-pyridin-2-ylmethylthio)-1,3,4-thiadiazole derivativesVariations in side chainsDiverse biological activities

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of the thiadiazole ring. For instance:

  • Synthesis and Evaluation : A series of pyridine-substituted thiadiazoles were synthesized and evaluated for their anticancer activities against multiple cell lines. The results indicated that certain substitutions significantly enhanced their potency .
  • Antimicrobial Testing : Various thiadiazole derivatives were tested for their antibacterial and antifungal activities. The results showed promising activity against common pathogens, suggesting potential applications in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis likely involves coupling a pyridinylmethylthio-substituted 1,3,4-thiadiazole intermediate with a thiophen-2-yl urea precursor. Key steps include:

  • Thiadiazole ring formation : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to ensure ring closure, followed by pH adjustment (8–9) for precipitation .
  • Urea coupling : React isocyanate derivatives with amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine to neutralize HCl byproducts .
  • Optimization : Vary temperature (e.g., 60–100°C) and solvent polarity to maximize yield. Higher temperatures may accelerate kinetics but risk side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting NMR/IR data be resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For ambiguous signals (e.g., overlapping thiophene protons), employ 2D NMR (COSY, HSQC) .
  • IR spectroscopy : Confirm thiourea C=S stretches (∼1260 cm⁻¹) and thiadiazole C=N (∼1636 cm⁻¹). Discrepancies may arise from tautomerism; compare with computed spectra via density functional theory (DFT) .
  • Mass spectrometry : Use HRMS to validate molecular weight and fragmentation patterns.

Q. What purification strategies are effective for isolating the thiadiazole-urea hybrid with high purity?

  • Methodological Answer :

  • Recrystallization : Use DMSO/water (2:1) mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates. Monitor fractions via TLC.
  • HPLC : For final purification, use reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and tautomeric behavior of this compound?

  • Methodological Answer :

  • DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis and NMR data .
  • Tautomer analysis : Simulate thiol-thione tautomerism using Gibbs free energy calculations. IR frequency shifts (e.g., C=S vs. S-H stretches) can validate dominant tautomers .

Q. What experimental design (DoE) approaches optimize reaction parameters for scalable synthesis?

  • Methodological Answer :

  • Factorial design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix. Analyze main effects and interactions via ANOVA .
  • Response surface methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables (e.g., reflux time vs. byproduct formation).

Q. How do structural modifications (e.g., pyridinyl vs. thiophene substituents) influence biological activity, and how can SAR studies be designed?

  • Methodological Answer :

  • Synthesis of analogs : Replace pyridin-3-ylmethyl or thiophen-2-yl groups with bioisosteres (e.g., furan, phenyl).
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with computed LogP and polar surface area .

Q. What strategies mitigate challenges in handling reactive intermediates (e.g., thioureas or isocyanates) during synthesis?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates (e.g., isocyanates) from degrading .
  • Quenching protocols : Neutralize excess POCl₃ with aqueous ammonia post-reaction to prevent exothermic side reactions .
  • Safety measures : Follow ALADDIN guidelines for skin/eye protection and emergency rinsing protocols .

Data Analysis & Contradiction Resolution

Q. How can researchers address discrepancies between theoretical (DFT) and experimental spectral data?

  • Methodological Answer :

  • Solvent effects : Simulate NMR chemical shifts in explicit solvent models (e.g., PCM for DMSO) to improve DFT accuracy .
  • Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations if rigid-geometry assumptions fail.

Q. What statistical tools validate reproducibility in biological activity assays for this compound?

  • Methodological Answer :

  • Bootstrap analysis : Resample assay data (n ≥ 3 replicates) to calculate 95% confidence intervals for IC₅₀ values.
  • Grubbs' test : Identify and exclude outliers in dose-response curves.

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